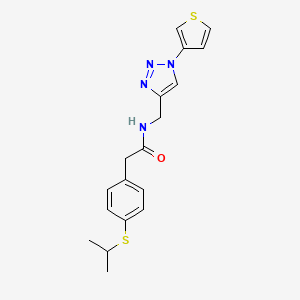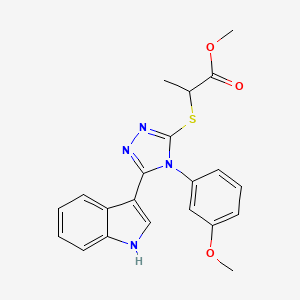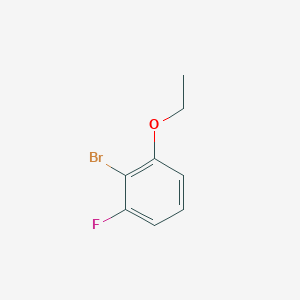
2-Bromo-1-ethoxy-3-fluorobenzene
説明
2-Bromo-1-ethoxy-3-fluorobenzene is a chemical compound with the molecular formula C8H8BrFO. It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through electrophilic aromatic substitution . This involves the substitution of a hydrogen atom in the benzene ring with a bromine atom . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H8BrFO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a molecular weight of 219.05 .科学的研究の応用
Synthesis and Photofragmentation
2-Bromo-1-ethoxy-3-fluorobenzene is utilized in the synthesis of complex organic compounds. For instance, it serves as an intermediate in the preparation of diazonium salts, indicating its utility in various organic reactions such as diazotization (Rutherford & Redmond, 2003). Additionally, the photofragmentation of similar compounds, like 1-bromo-3-fluorobenzene, has been studied, showcasing the detailed photofragmentation patterns that provide insights into the behavior of these compounds under ultraviolet light (Gu et al., 2001).
Carbonylative Transformations and Battery Applications
The compound is involved in carbonylative transformations, specifically in palladium-catalyzed carbonylative reactions with various nucleophiles, leading to the formation of different types of heterocycles (Chen et al., 2014). It's also used as a novel bi-functional electrolyte additive in lithium-ion batteries, enhancing the battery's thermal stability and reducing flammability, without affecting the battery's normal cycle performance (Qian-y, 2014).
Synthesis of Heterocycles and Fluorinated Compounds
This compound plays a role in the synthesis of various heterocyclic and fluorinated compounds. For instance, it's used in the synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones, highlighting its role in the creation of complex organic molecules with potential applications in materials science and pharmacology (Kobayashi et al., 2013). Furthermore, the compound's involvement in the cobalt-catalyzed carbonylation of bromo, fluoro-, and chloro, fluorobenzenes underscores its significance in facilitating the synthesis of various fluorobenzoic acid derivatives from readily available raw materials (Boyarskiy et al., 2010).
Molecular Ordering and Spectroscopic Analysis
In molecular sciences, the compound is studied for its potential in affecting the molecular ordering of smectogenic compounds, offering insights into the interactions at the molecular level (Ojha, 2005). The FT-IR and FT-Raman spectroscopic analysis of similar compounds, like 1-bromo-3-fluorobenzene, provides comprehensive information on molecular vibrations and electronic properties, contributing to our understanding of the structural and electronic characteristics of these molecules (Mahadevan et al., 2011).
作用機序
Target of Action
The primary target of 2-Bromo-1-ethoxy-3-fluorobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution, which is a key reaction in many biochemical pathways .
Pharmacokinetics
Its molecular weight of 21905 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially modify the structure of benzene-containing molecules, thereby altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s physical form as a liquid suggests that it may be sensitive to temperature changes. Additionally, its stability and reactivity may be affected by the presence of other chemicals in its environment.
Safety and Hazards
特性
IUPAC Name |
2-bromo-1-ethoxy-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMPQKWCJCBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453203.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2453204.png)

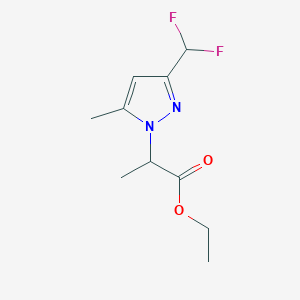
![Methyl 2-amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2453207.png)
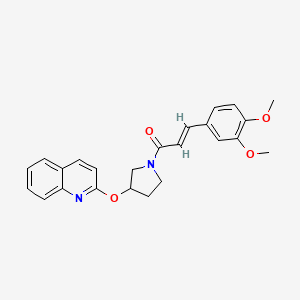

![ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2453211.png)

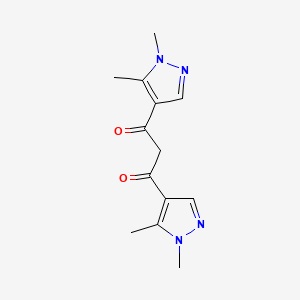
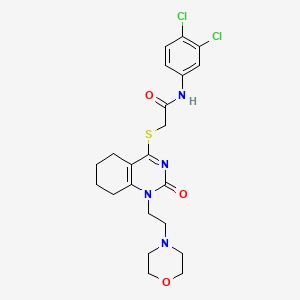
![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)
